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Compound of Interest

Compound Name: Reteplase

Cat. No.: B1178584

New clinical trial data indicates that Reteplase, a newer generation thrombolytic agent, leads
to better functional outcomes in patients with acute ischemic stroke compared to the current
standard of care, Alteplase. The pivotal Phase Ill RAISE trial showed that a higher percentage
of patients treated with Reteplase achieved excellent functional recovery with a comparable
safety profile.

For researchers and drug development professionals in the field of neurology and thrombosis,
these findings present a significant development in the quest for more effective and efficient
treatments for ischemic stroke. This guide provides an objective comparison of Reteplase and
Alteplase, summarizing key experimental data, outlining the clinical trial protocol, and
illustrating the agents' mechanism of action.

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the Phase 11l RAISE
(Reteplase versus Alteplase for Acute Ischemic Stroke) trial, a multicenter, prospective,
randomized, open-label, blinded-endpoint study.[1]

Efficacy Outcomes
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Outcome Reteplase Alteplase
Measure (n=707) (n=705)

Risk Ratio
(95% CiI)

P-value

Citation

Excellent

Functional

Outcome 79.5% 70.4%
(MRS 0-1) at

90 days

1.13 (1.05 to
1.21)

<0.001 for
noninferiority,
0.002 for

superiority

[2131[4]

Good

Functional

Outcome 85.3% 79.8%
(mRS 0-2) at

90 days

1.07 (1.02 to
1.12)

[4]

Early

Dramatic

Recovery Higher with Lower with
(NIHSS Reteplase Alteplase
score) at 24

hours

[2]

Barthel Index
score =95 at 82.0% 76.2%
90 days

1.08 (1.02 to
1.13)

[3]

MRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale; ClI:

Confidence Interval.

Safety Outcomes
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Outcome Reteplase Alteplase Risk Ratio o
Citation

Measure (n=707) (n=705) (95% CI)
Symptomatic
Intracranial 1.21 (0.54 to

2.4% 2.0% [2][4]
Hemorrhage 2.75)
within 36 hours
Any Intracranial

1.59 (1.00 to

Hemorrhage at 7.7% 4.9% 251) [2][3]
90 days '
All-cause Death 1.25 (0.66 to

4.3% 3.4% [3]
at 90 days 2.35)
Any Adverse 1.11 (1.03 to

91.6% 82.4% [2]
Event 1.20)

Experimental Protocol: The RAISE Trial

The RAISE trial was a Phase Ill, multicenter, prospective, randomized, open-label, blinded-
endpoint (PROBE) non-inferiority trial conducted at 62 sites in China.[1][2]

Patient Population:

« Inclusion Criteria: Patients aged 18 to 80 years with a diagnosis of acute ischemic stroke,
treatable within 4.5 hours of symptom onset. Patients were required to have a pre-stroke
modified Rankin Scale (mRS) score of 1 or less and a National Institutes of Health Stroke
Scale (NIHSS) score between 4 and 25.[3][5]

o Exclusion Criteria: Included prior or current intracranial hemorrhage, recent major surgery or
trauma, and uncontrolled hypertension.[3]

Treatment Arms: A total of 1,412 eligible patients were randomly assigned in a 1:1 ratio to one
of two treatment groups:[1][4]

» Reteplase Group: Received two intravenous bolus injections of 18 mg each. The second
bolus was administered 30 minutes after the first.[6]
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o Alteplase Group: Received a total dose of 0.9 mg/kg of body weight (maximum of 90 mg).
10% of the total dose was administered as an initial bolus, with the remainder infused over
60 minutes.[3]

Endpoints:

e Primary Efficacy Endpoint: The proportion of patients with an excellent functional outcome,
defined as a modified Rankin Scale (mRS) score of 0 or 1 at 90 days.[5]

e Primary Safety Endpoint: The incidence of symptomatic intracranial hemorrhage within 36
hours of symptom onset.[5]

e Secondary Endpoints: Included good functional outcome (MRS 0-2) at 90 days, major
neurological improvement on the NIHSS, and the Barthel Index score at 90 days.[5]

Mechanism of Action: A Comparative Overview

Both Reteplase and Alteplase are recombinant tissue plasminogen activators (tPAs) that exert
their thrombolytic effect by converting plasminogen to plasmin, an enzyme that degrades the
fibrin matrix of a thrombus.[7][8] However, structural differences between the two molecules
result in distinct pharmacokinetic and pharmacodynamic properties.[9]

Alteplase is a full-length tPA, while Reteplase is a non-glycosylated deletion mutant of tPA.[9]
This modification gives Reteplase a longer half-life (13-16 minutes) compared to Alteplase
(less than 5 minutes), allowing for a double-bolus administration.[7][10] Reteplase also has a
lower binding affinity for fibrin, which is thought to allow for more effective penetration into the
clot.[7]
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General mechanism of thrombolytic agents.
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Key differences in administration and properties.

In conclusion, the results of the RAISE trial suggest that Reteplase is not only non-inferior but
superior to Alteplase in improving functional outcomes for patients with acute ischemic stroke.
[3] While there was a slightly higher incidence of any intracranial hemorrhage with Reteplase,
the rate of symptomatic intracranial hemorrhage, a more clinically significant measure, was not
significantly different between the two agents.[2][3] The simpler double-bolus administration of
Reteplase may also offer logistical advantages in a time-critical emergency setting.[7] These
findings are likely to influence future clinical guidelines and practice in the management of

acute ischemic stroke.
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at: [https://www.benchchem.com/product/b1178584+#reteplase-vs-alteplase-functional-
outcomes-in-ischemic-stroke]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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